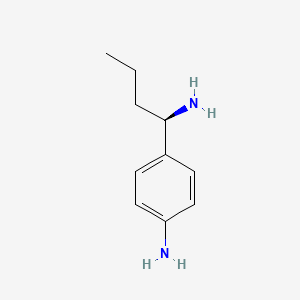
(R)-4-(1-Aminobutyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminobutyl)benzenamine is an organic compound with the molecular formula C10H16N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobutyl)benzenamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and butylamine.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobutyl)benzenamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminobutyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-Aminobutyl)benzenamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, ®-4-(1-Aminobutyl)benzenamine is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminobutyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminobutyl)benzenamine: The enantiomer of the compound, with a mirror-image arrangement.
4-(1-Aminobutyl)benzenamine: The racemic mixture containing both enantiomers.
4-(1-Aminopropyl)benzenamine: A similar compound with a shorter alkyl chain.
Uniqueness
®-4-(1-Aminobutyl)benzenamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,11-12H2,1H3/t10-/m1/s1 |
InChI Key |
GUGALTXTQWZPHB-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)N)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


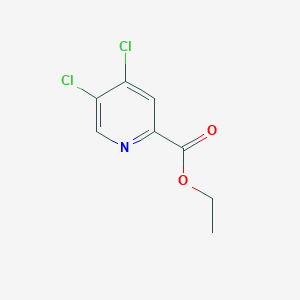
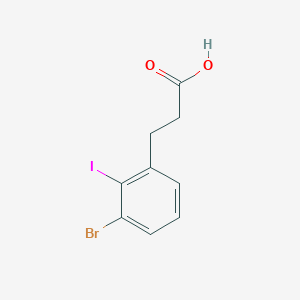
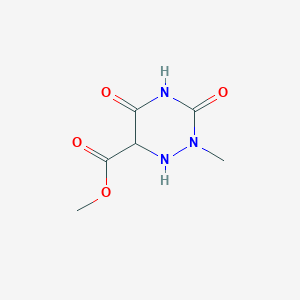
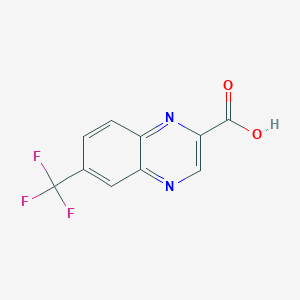

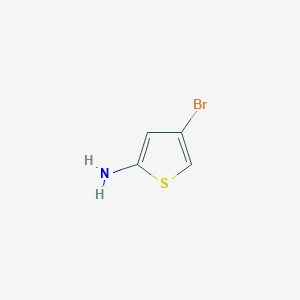
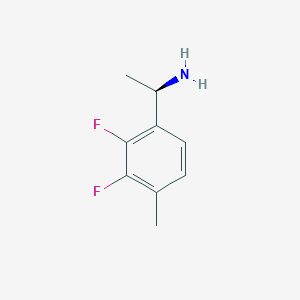
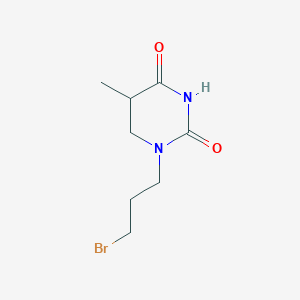

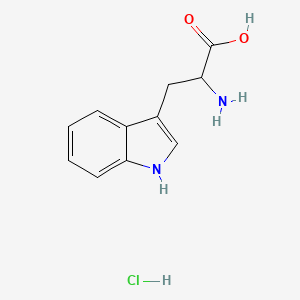
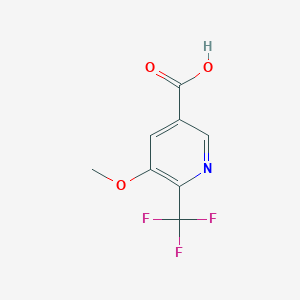
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)
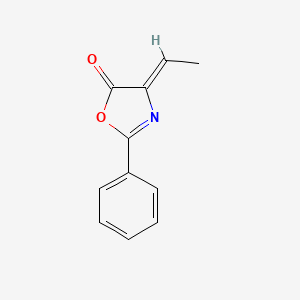
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)
